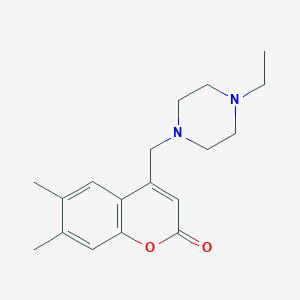

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-18(21)22-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYRSEYAPVDKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with a suitable electrophile, such as a halomethyl derivative of the chromenone core, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Structural Characteristics

The structural analysis of the compound reveals that it belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The presence of the piperazine moiety is significant as it enhances solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

2.1 Mechanism of Action

Research indicates that 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one exhibits potent inhibitory effects on various receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play crucial roles in tumor growth and angiogenesis, making them prime targets for cancer therapy .

2.2 Case Studies

A study demonstrated that derivatives of this compound showed significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.097 μM to 1.48 μM, indicating a high level of potency compared to standard chemotherapeutic agents like doxorubicin .

Pharmacokinetic Properties

3.1 Bioavailability

The pharmacokinetic profile of This compound suggests good oral bioavailability, which is a critical factor for therapeutic efficacy. Studies have shown favorable absorption characteristics and metabolic stability, which enhance its potential for clinical application .

3.2 Toxicity Assessment

Toxicological evaluations are essential for determining the safety profile of new drug candidates. Preliminary studies indicate that this compound exhibits lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

To better understand the efficacy of This compound , a comparative analysis with other known anticancer agents was conducted:

| Compound Name | Target Receptor | IC50 (μM) | Cell Line |

|---|---|---|---|

| AEE788 | EGFR, HER2, VEGFR | 0.19 | MCF-7 |

| Doxorubicin | Various | 0.5 | MCF-7 |

| Test Compound | VEGFR | 0.097 | A549 |

This table illustrates the competitive potency of This compound against established drugs.

Mechanism of Action

The mechanism of action of 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Substituents

A series of coumarin-piperazine derivatives (compounds 10–16 in ) share structural similarities with the target compound. These analogues feature a 6-acetyl-4,7-dimethylcoumarin core linked to substituted piperazines via alkoxy chains (e.g., propoxy or butoxy). Key differences include:

- Substituent Position and Chain Length: The target compound employs a methylene bridge, while analogues 10–16 use longer alkoxy linkers (e.g., propoxy or butoxy).

- Piperazine Substitutions: Analogues 10–16 incorporate aryl groups (e.g., 2-methoxyphenyl, 3-bromophenyl) on the piperazine ring, which may enhance selectivity for specific targets like serotonin or dopamine receptors.

- Physical Properties : Melting points of solid analogues (e.g., 10 : 122–124°C, 13 : 113–115°C) suggest higher crystallinity compared to the target compound, which lacks reported melting data. Yields for these analogues range from 54% to 75%, comparable to the synthesis of coumarin-triazole hybrids (75% yield in ) .

Coumarin-Triazole-Thiophene Hybrid (Compound 1)

The coumarin-triazole-thiophene hybrid (4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one, 1 ) serves as a bioactivity benchmark. Key comparisons include:

- This contrasts with the target compound’s simpler piperazine group.

- ADMET Properties : Compound 1 exhibits positive gastrointestinal absorption but negligible blood-brain barrier penetration (class 4 toxicity). The target compound’s ADMET profile is unreported, though its lower polar surface area (32.8 Ų vs. ~50–60 Ų for 1 ) may improve CNS accessibility .

- Bioactivity: Molecular docking and dynamics simulations reveal that 1 binds strongly to SARS-CoV-2 proteins (PLpro, Mpro, and NSP3), with stable complex formation. No similar data exists for the target compound, but its piperazine group could facilitate interactions with protease active sites via hydrogen bonding .

Biological Activity

The compound 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a derivative of the chromone class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with a suitable chromone precursor. The process often includes steps such as nucleophilic addition and condensation reactions to form the desired product. For example, the introduction of electron-withdrawing groups can enhance the lipophilicity and biological activity of chromone derivatives .

Anticancer Properties

Recent studies indicate that derivatives of chromones exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown IC50 values in the nanomolar range against multiple cancer types, including breast and lung cancers. The presence of the piperazine moiety is believed to enhance its interaction with cellular targets involved in cancer proliferation .

| Cell Line | IC50 (nM) |

|---|---|

| NUGC | 48 |

| DLDI | 60 |

| HEPG2 | 174 |

| MCF | 288 |

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or enzymes critical for tumor growth. Notably, it has been suggested that this compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

Inhibitory Activity on Carbonic Anhydrases

Another area of interest is the compound's inhibitory activity against tumor-associated carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes related to tumor growth and metastasis. Studies have shown that certain chromone derivatives can selectively inhibit CAs IX and XII, which are overexpressed in hypoxic tumors .

| Isoform | Ki (µM) |

|---|---|

| CA IX | 0.53 |

| CA XII | 0.47 |

Case Studies

- Study on Antitumor Activity : In a recent study, researchers synthesized several chromone derivatives and tested their anticancer activity in vitro. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines, supporting their potential as therapeutic agents .

- Inhibition of Carbonic Anhydrases : Another investigation focused on the inhibitory effects of chromone derivatives on carbonic anhydrases associated with tumors. The findings demonstrated that certain modifications to the chromone structure could enhance selectivity and potency against CA IX and XII, suggesting a promising avenue for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one, and how can intermediates be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(chloromethyl)-6,7-dimethylcoumarin with 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach .

- Validation : Intermediates should be confirmed via LC-MS (e.g., m/z 198 [M + H]+ for piperazine derivatives, as seen in similar syntheses ) and ¹H NMR (e.g., characteristic methylene protons at δ 3.5–4.0 ppm for the piperazine linkage ).

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodology : Use HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to assess purity. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS/MS. Reference standards (e.g., NIST-certified analogs) ensure calibration .

Q. What spectroscopic techniques are critical for structural confirmation?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for methyl groups (δ 2.3–2.6 ppm) and coumarin carbonyl (δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M + H]+ with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:

- Hydrogen Bonding : Analyze via graph-set notation (e.g., R²₂(8) motifs for piperazine interactions) .

- Displacement Ellipsoids : Use WinGX/ORTEP to visualize anisotropic thermal motion .

- Validation : Check CIF files with PLATON/ADDSYM to detect missed symmetry .

Q. What strategies address contradictions between computational modeling and experimental bioactivity data?

- Approach :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., Pan-Pim kinase) to predict binding modes .

SAR Analysis : Compare with analogs (e.g., 4-methylpiperazine derivatives) to identify critical substituents .

Experimental Validation : Conduct kinase inhibition assays (IC₅₀) and correlate with logP (e.g., 4-ethylpiperazine enhances solubility vs. 4-decyl analogs) .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Design of Experiments (DoE) :

- Variables : Temperature (50–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 coumarin:piperazine).

- Response Surface Methodology : Identify optimal conditions (e.g., 75% yield achieved at 65°C in DMF with 1:1.5 ratio ).

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound sulfonic acid for unreacted intermediates) .

Q. What analytical methods resolve discrepancies in hydrogen bonding patterns observed in crystallography vs. solution-state NMR?

- Cross-Validation :

- Solid-State NMR : Compare with SCXRD to confirm intermolecular H-bonds (e.g., N–H···O motifs ).

- Solution NOESY : Detect intramolecular interactions (e.g., piperazine-CH₂-coumarin through-space coupling) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting logD values reported in different solvent systems?

- Resolution :

- Experimental : Measure logD (octanol/water) at pH 7.4 using shake-flask/HPLC.

- Computational : Compare with ChemAxon or ACD/Labs predictions. Discrepancies >0.5 units suggest protonation state errors (piperazine pKa ~8.5) .

Q. What statistical tools are recommended for validating crystallographic data reproducibility?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.